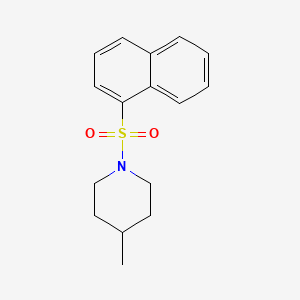

![molecular formula C20H16O3 B5539919 5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539919.png)

5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Research has demonstrated various green and efficient methodologies for synthesizing furochromenone derivatives. Kumar et al. (2015) detailed a catalyst-free, solvent-free approach for synthesizing functionalized benzo[f]furo[3,2-c]chromen-4-(5H)-ones, highlighting the method's high yield and environmental friendliness (Kumar, Kaur, Gupta, & Sharma, 2015). Similarly, Zhou et al. (2013) developed a novel synthesis of substituted furo[3,2-c]chromen-4-ones via a four-component reaction, showcasing the method's efficiency and the potential biomedical applications of the synthesized compounds (Zhou, Liu, Li, Liu, Li, Liu, Yao, & Wang, 2013).

Molecular Structure Analysis

The molecular structure of similar derivatives has been characterized using both experimental and theoretical methods. Turbay et al. (2014) presented the molecular structure of a novel psolaren derivative, determined through X-ray diffraction and supported by ab initio (MP2) and DFT methods, illustrating the compound's coplanar fused phenyl and hetero-cycle rings (Turbay, Piro, Echeverría, Navarro, Fernández-Liencres, Fortună, & Tuttolomondo, 2014).

Chemical Reactions and Properties

Research on furochromenone derivatives has also explored their reactivity and potential as kinase inhibitors. Amr et al. (2017) synthesized a series of furo[3,2-g]chromen-7-one derivatives, evaluating their efficacy as EGFR and VEGFR-2 kinase inhibitors, highlighting the potential therapeutic applications of these compounds (Amr, Abdalla, Essaouy, Areef, Elgamal, Nassear, & Haschich, 2017).

Physical Properties Analysis

The physical properties of furochromenones, including their crystalline structure, have been a subject of study, providing insights into their stability and potential for application. Caracelli et al. (2015) detailed the crystal structure of a chromen-2-one derivative, revealing significant conformational differences and interactions that contribute to the compound's stability (Caracelli, Zukerman-Schpector, Moran, de Paula, & Tiekink, 2015).

Chemical Properties Analysis

The chemical properties, including reactivity and potential bioactivity of furochromenone derivatives, have been the focus of various studies. For example, Kumar et al. (2022) described the synthesis of phenyl (ethylamino) methyl chromen-2-one derivatives, exploring their antioxidant activity and corrosion inhibition potential, demonstrating the versatile chemical properties of these compounds (Kumar, Bodke, Manjunatha, Satyanarayan, Nippu, & Joy, 2022).

Applications De Recherche Scientifique

Novel Flavonoid and Its Pharmacological Potential

A novel flavonoid, closely related structurally to the compound of interest, exhibited significant inhibition of cytosolic form of bovine carbonic anhydrase-II, suggesting potential applications in treating cystic fibrosis, glaucoma, epilepsy, leukemia, and neurological disorders (Rahman et al., 2015).

Antioxidative and Anti-inflammatory Properties

Chromenyl derivatives from marine organisms showed comparable radical scavenging activities and higher anti-5-lipoxygenase activity than ibuprofen, indicating their potential as anti-inflammatory agents with safety profiles better than ibuprofen (Joy & Chakraborty, 2017).

Antibacterial Activity

Thiazolidin-4-ones based on chromen-4-yl acetic acid derivatives were synthesized and are to be screened for antibacterial activity, highlighting the potential for developing new antibacterial agents (Čačić et al., 2009).

Synthesis and Reactivity

The synthesis and photooxygenation of angular furocoumarins derivatives were explored, providing insights into their chemical reactivity and potential applications in developing phototherapeutic agents (El-Gogary et al., 2015).

One-Pot Synthesis Approach

A one-pot synthesis method for 3-(furan-2-yl)-4-hydroxy-2H-chromen-2-ones was developed, showcasing an efficient approach to synthesizing this class of compounds, potentially streamlining the production of related pharmacologically active molecules (Zhang et al., 2018).

Propriétés

IUPAC Name |

5-ethyl-2-methyl-3-phenylfuro[3,2-g]chromen-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16O3/c1-3-13-9-19(21)23-17-11-18-16(10-15(13)17)20(12(2)22-18)14-7-5-4-6-8-14/h4-11H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OURWAXSEHGSHNA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=O)OC2=CC3=C(C=C12)C(=C(O3)C)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-ethyl-2-methyl-3-phenyl-7H-furo[3,2-g]chromen-7-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

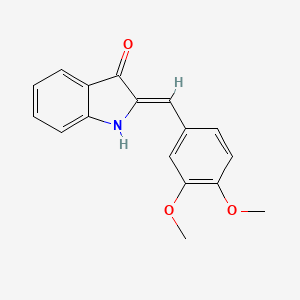

![2-[(4,6-dimethyl-2-pyrimidinyl)amino]-1-(4-methylphenyl)-1H-imidazol-5-ol](/img/structure/B5539854.png)

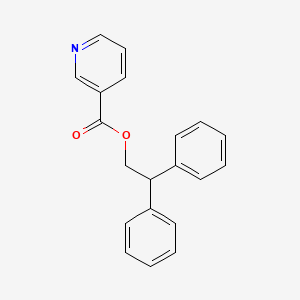

![4-[4-(phenylsulfonyl)phenyl]morpholine](/img/structure/B5539856.png)

![2-methyl-1-{[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetyl}indoline](/img/structure/B5539865.png)

![7,10-dimethoxy-5,5-dimethyl-3-phenyl-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5539868.png)

![1-(morpholin-4-ylcarbonyl)-N-[3-(1H-pyrazol-1-yl)phenyl]piperidine-3-carboxamide](/img/structure/B5539877.png)

![2-{4-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-1-piperazinyl}-4,6-dimethylpyrimidine](/img/structure/B5539887.png)

![3,5,6-trimethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5539914.png)

![1-[(1-ethyl-3-isobutyl-1H-pyrazol-5-yl)carbonyl]-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5539927.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-[2-(methylthio)phenyl]acetamide](/img/structure/B5539933.png)

![2-[(5-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-2-pyridinylacetamide](/img/structure/B5539944.png)

![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-{(3R*,4S*)-4-[(3-methylisoxazol-5-yl)methyl]tetrahydrofuran-3-yl}benzamide](/img/structure/B5539951.png)